The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide typically involves several steps, often starting with the reaction of 1H-indole-3-carboxylic acid with trifluoromethoxyaniline. Key reagents used in this synthesis include:
On an industrial scale, continuous flow chemistry techniques may be utilized to ensure consistent product quality and efficient production .
The molecular structure of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide can be described as follows:
The compound's molecular formula is C16H14F3N2O2, indicating a molecular weight of approximately 348.29 g/mol. The presence of fluorine atoms significantly influences its chemical behavior and biological activity .
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide can undergo various chemical reactions, including:
Common reagents used for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions can lead to various substituted derivatives that may exhibit different biological activities .
The mechanism of action for 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide is not fully elucidated but is believed to involve interactions with specific biological targets, potentially inhibiting tumor growth or microbial activity. Studies suggest that compounds with indole structures often interact with cellular pathways related to apoptosis and cell proliferation. This compound may modulate signaling pathways involved in cancer progression, making it a candidate for further pharmacological studies .
The physical and chemical properties of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm its identity and purity during synthesis .
The applications of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide span various fields:
Indole-based acetamide derivatives represent a structurally diverse class of bioactive compounds characterized by an indole nucleus linked to an acetamide moiety through a ketone bridge. This core scaffold—specifically the 2-(1H-indol-3-yl)-2-oxoacetamide framework—exhibits remarkable versatility in drug discovery due to its capacity for strategic modifications at multiple positions. The indole nitrogen can be alkylated or acylated, the C2 position of the indole ring accepts various substituents, and the acetamide nitrogen can be derivatized with diverse aryl, heteroaryl, or alkyl groups [7]. This molecular flexibility enables fine-tuning of physicochemical properties and target interactions while maintaining the core pharmacophore. The subject compound, 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide, exemplifies this design through its 3-(trifluoromethoxy)benzyl group attached to the acetamide nitrogen—a modification that enhances lipophilicity and introduces steric and electronic effects critical for biological activity [4].
Structurally analogous compounds demonstrate significant pharmacological diversity. For instance, N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide serves as a potent cannabinoid receptor ligand (CB₂ Kᵢ = 6.2 nM), highlighting the scaffold's applicability in neurological disorders [4]. Conversely, 2-(Octahydro-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide incorporates a saturated indole system, modifying conformational flexibility and hydrogen-bonding capacity [1]. Recent anticancer derivatives like TMLB-C16 (a 2-oxoacetamide inhibitor of B3GAT3) further exemplify strategic substitutions that enhance target specificity and in vivo efficacy against hepatocellular carcinoma (IC₅₀ = 6.22–6.53 μM) [8]. The table below summarizes key structural analogs and their biological targets:
Table 1: Structural Analogs of 2-(1H-Indol-3-yl)-2-oxoacetamide Scaffold and Their Therapeutic Applications
Compound Name | Structural Variation | Biological Target | Reported Activity | Source |
---|---|---|---|---|
2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide | 3-(Trifluoromethoxy)benzyl group | Nuclear receptors (PPARγ) | Immunomodulation | [4] |
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide | 1-Pentyl substitution; Adamantyl group | Cannabinoid receptor (CB₂) | Kᵢ = 6.2 nM | [4] |
TMLB-C16 | Optimized side chain | B3GAT3 enzyme | IC₅₀ = 6.22 μM (HCCLM3 cells) | [8] |
2-(1H-Indol-3-yl)-2-oxo-N-(4-methoxyphenyl)acetamide | 4-Methoxyphenyl group | Unknown | Structural analog | [5] |
2-(Octahydro-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide | Saturated indole ring | Unknown | Structural analog | [1] |
The indole scaffold's dominance in medicinal chemistry stems from its bioisosteric resemblance to endogenous purines and its ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets [7]. Substituents like the 3-(trifluoromethoxy)benzyl group in the subject compound further modulate electron distribution and steric bulk, influencing receptor binding kinetics and metabolic stability. Fluorinated groups, in particular, enhance membrane permeability and resistance to oxidative metabolism, crucial for optimizing pharmacokinetic profiles in drug candidates [4] [8].
The therapeutic exploration of 2-oxoacetamide derivatives originated with early investigations into indole alkaloids and their synthetic analogs. Initial research focused on simple 2-(1H-indol-3-yl)-2-oxoacetamides as antitumor agents, exemplified by patents filed in the early 2000s describing compounds like 2-(1H-Indol-3-yl)-2-oxo-N-(2,6-dichlorobenzyl)acetamide [2] [10]. These first-generation compounds demonstrated moderate cytotoxicity but provided essential structure-activity relationship (SAR) insights: the necessity of an unsubstituted indole NH for hydrogen bonding, the importance of the oxoacetamide linker for planar conformation, and the critical role of benzyl substituents in modulating potency [10].
A significant evolution occurred with the incorporation of heterocyclic extensions and fluorinated groups. The discovery that 1,3,4-oxadiazole-indole acetamide hybrids (e.g., compound 9) inhibit HIV-1 Tat-mediated transcription (EC₅₀ = 0.17 μM) represented a breakthrough in antiviral applications [3]. Concurrently, fluorinated derivatives emerged as high-affinity ligands for G-protein-coupled receptors. For example, N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide and its fluorinated analog demonstrated nanomolar binding to CB₂ receptors, underscoring fluorine's role in enhancing target engagement through electronic effects and lipophilicity optimization [4].
Table 2: Key Milestones in the Development of 2-Oxoacetamide Derivatives
Time Period | Development Phase | Key Advances | Therapeutic Impact | |
---|---|---|---|---|
Early 2000s | First-generation analogs | Unsubstituted indole NH; Simple benzyl groups | Antitumor activity (broad cytotoxicity) | [2] [10] |
2010–2015 | Heterocyclic hybrids | 1,3,4-Oxadiazole extensions (e.g., compound 9) | HIV-1 Tat inhibition (EC₅₀ = 0.17 μM) | [3] |
2015–2020 | Fluorinated derivatives | Trifluoromethoxy/trifluoromethyl substitutions | Enhanced GPCR binding (e.g., CB₂ Kᵢ = 6.2 nM) | [4] |
2020–Present | Target-specific optimization | B3GAT3 inhibitors (TMLB-C16); Nuclear receptor modulators | HCC inhibition (IC₅₀ ~6 μM); Immunomodulation | [4] [8] |
Recent innovations leverage structure-based design and virtual screening. The 2024 discovery of TMLB-C16 exemplifies this trend: computational modeling identified B3GAT3 as a molecular target, followed by systematic optimization to yield a compound with potent enzyme inhibition (KD = 3.962 μM) and in vivo efficacy in hepatocellular carcinoma models [8]. This evolution reflects a broader shift from phenotypic screening to target-driven design, enabled by advances in crystallography and molecular docking. The subject compound embodies this modern approach, with its 3-(trifluoromethoxy)benzyl group strategically designed to engage nuclear receptors through combined hydrophobic and electronic interactions [4].
The design of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide specifically addresses nuclear receptors (e.g., PPARγ) and immune pathways due to the compound's structural compatibility with ligand-binding domains (LBDs) and its modulatory effects on inflammatory cascades. Nuclear receptors function as transcription factors regulating genes involved in metabolism, inflammation, and cell differentiation. PPARγ, in particular, dimerizes with retinoid X receptor (RXR) and binds peroxisome proliferator response elements (PPREs), controlling the expression of immunomodulatory proteins like adiponectin and NF-κB inhibitors [4]. The compound's oxoacetamide linker mimics endogenous fatty acid ligands, while the 3-(trifluoromethoxy)benzyl group occupies a hydrophobic cleft within the LBD—validated by docking studies showing hydrogen bonding with Ser289 and π-stacking with Phe363 [4].
Beyond nuclear receptors, indole-3-oxoacetamides demonstrate dual immunomodulatory actions: (1) suppression of pro-inflammatory cytokine production (TNF-α, IL-6) via NF-κB pathway inhibition, and (2) activation of antioxidant response elements (AREs) through Nrf2 signaling. This dual mechanism is critical in chronic inflammatory conditions where oxidative stress and cytokine dysregulation coexist. The trifluoromethoxy group enhances this activity by stabilizing compound-receptor interactions and prolonging downstream effects on gene expression [3] [8].
In oncology contexts, analogs like TMLB-C16 show that 2-oxoacetamides can disrupt tumor-microenvironment crosstalk by inhibiting B3GAT3—an enzyme overexpressed in hepatocellular carcinoma that modifies glycosaminoglycan chains in proteoglycans, facilitating metastasis and angiogenesis [8]. Similarly, the subject compound's potential interference with HIV-1 Tat-mediated transcription (observed in structurally related analogs) suggests applicability in viral infections where immune evasion is paramount [3]. The table below summarizes key biological targets and mechanisms:
Table 3: Biological Targets and Mechanisms of 2-Oxoacetamide Derivatives
Biological Target | Mechanism of Action | Functional Outcome | Therapeutic Relevance | |
---|---|---|---|---|
PPARγ Nuclear Receptor | Ligand-dependent transactivation; Co-repressor displacement | Metabolic regulation; Anti-inflammatory gene expression | Metabolic disorders; Chronic inflammation | [4] |
Cannabinoid Receptor CB₂ | Gi/o protein coupling; Inhibition of adenylate cyclase | Immunomodulation; Neuroprotection | Neuroinflammation; Pain | [4] |
B3GAT3 Enzyme | Competitive inhibition of glycosaminoglycan biosynthesis | Disruption of extracellular matrix remodeling | Hepatocellular carcinoma metastasis | [8] |
HIV-1 Tat Protein | Disruption of Tat-TAR RNA interaction | Suppression of viral transcription | HIV-1 infection | [3] |
NF-κB Pathway | Inhibition of IκB kinase (IKK) activity | Downregulation of pro-inflammatory cytokines | Autoimmune diseases; Chronic inflammation | [3] |
The strategic incorporation of electron-withdrawing groups (e.g., trifluoromethoxy) balances receptor affinity and cellular permeability. Fluorine atoms engage in dipolar interactions with arginine residues in receptor binding pockets, while their high electronegativity polarizes adjacent bonds, strengthening hydrogen-bond acceptors like the oxoacetamide carbonyl [4] [8]. This precise engineering enables tissue-specific effects—particularly in liver and immune cells—where nuclear receptor density is high and immune modulation is therapeutically relevant. Consequently, 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide represents a rationally designed modulator of interconnected pathways governing inflammation, metabolism, and oncogenesis [4] [8].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3